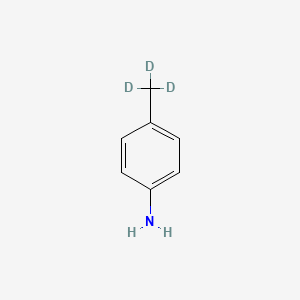
P-Toluidine-D3 (methyl-D3)
Übersicht
Beschreibung
P-Toluidine-D3 (methyl-D3) is a labeled form of p-toluidine, a primary aromatic amine . It is similar to aniline except that a methyl group is substituted onto the benzene ring .
Synthesis Analysis
P-Toluidine-D3 (methyl-D3) has a molecular formula of C7H9N . It is synthesized from p-toluidine . The synthesis of 2,6-dinitro-4-methylaniline from p-toluidine is a three-step process .Molecular Structure Analysis
The molecular structure of P-Toluidine-D3 (methyl-D3) can be represented by the IUPAC name 4-(trideuteriomethyl)aniline . The InChI representation is InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3 .Chemical Reactions Analysis
P-Toluidine can undergo oxidation reactions. For instance, p-toluidine can be oxidized by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature .Physical And Chemical Properties Analysis
P-Toluidine-D3 (methyl-D3) has a molecular weight of 110.17 g/mol . It is a white solid with an aromatic odor . The melting point is 112°F , and the boiling point is 393°F . It has a specific gravity of 1.05 .Wissenschaftliche Forschungsanwendungen
Hepatic Transcriptomic Alterations : N,N-dimethyl-p-toluidine (DMPT) and p-toluidine have been studied for their hepatic toxicity in rats. Both chemicals caused mild hepatic toxicity and dose-related transcriptomic alterations in the liver. These alterations were characteristic of an anti-oxidative damage response and hepatic toxicity, suggesting their use in studying liver toxicity mechanisms (Dunnick et al., 2017).
Photochemistry Studies : P-toluidine's photochemistry has been investigated using matrix-isolation infrared spectroscopy and density functional theory. The studies identified 4-methylanilino radical as a photo-produced intermediate, providing insights into the photoreactivity of the amino and methyl groups in p-toluidine (Akai et al., 2005).
Organic Semiconductor Thin Film : P-toluidine has been used as a precursor to synthesize new organic compounds for nano-size crystalline thin films, indicating its potential in optoelectronic applications. These compounds show semi-crystalline structures with benzenoid and quinonoid structures, opening avenues for further research in materials science (Al‐Hossainy & Zoromba, 2018).
Internal Motions Coupling : Studies on p-toluidine's fluorescence excitation spectra suggest that internal motions of the methyl and amine groups are coupled. This information is significant for understanding the molecular structure and dynamics of p-toluidine and similar molecules (Yan & Spangler, 1992).
Nitrogen Nuclear Quadrupole Coupling : Investigations into p-toluidine using microwave spectroscopy and ab initio calculations have shed light on the nitrogen nuclear quadrupole hyperfine structure. This research contributes to a deeper understanding of the molecular structure of p-toluidine (Hellweg, 2008).
Deuteration Effects on Metabolism : Studies on the deuteration effects of toluene, a structurally related compound, have shown how stepwise deuteration of the methyl group affects the yield of metabolites. This research is important for understanding the metabolic pathways and isotope effects in similar compounds (Ling & Hanzlik, 1989).
Electrochemical Oxidation Studies : Research on the electrochemical oxidation of N,N-dimethyl-p-toluidine (DMPT) in different solvents revealed insights into the mechanisms of anodic electrochemistry. This information is valuable for applications in electrochemistry and organic synthesis (Melichárek & Nelson, 1970).
Safety and Hazards
Exposure to P-Toluidine-D3 (methyl-D3) can cause irritation to the eyes and skin, dermatitis, hematuria (blood in the urine), methemoglobinemia, cyanosis, nausea, vomiting, low blood pressure, convulsions, anemia, and lassitude (weakness, exhaustion) . It is recommended to prevent skin contact, prevent eye contact, wash skin when contaminated/daily, remove when wet or contaminated, and change daily .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(trideuteriomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMPPFPUUCRFN-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-Toluidine-D3 (methyl-D3) | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


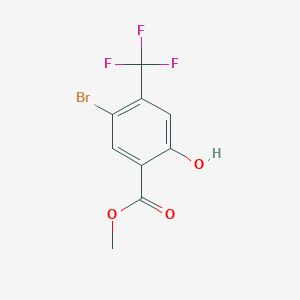
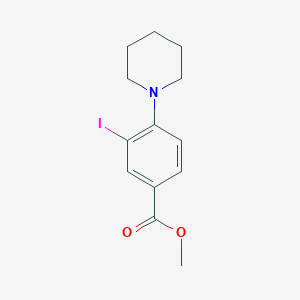
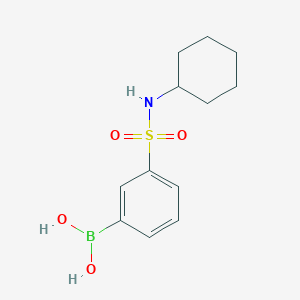
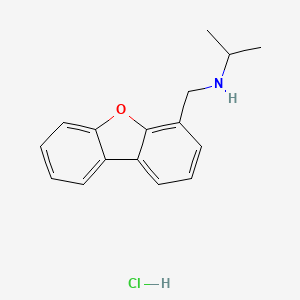

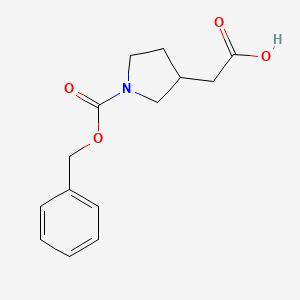
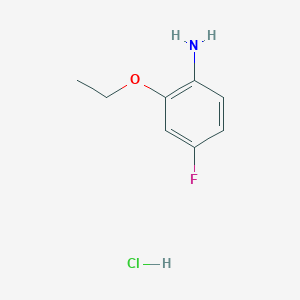
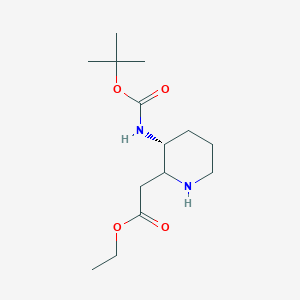


![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1418708.png)

